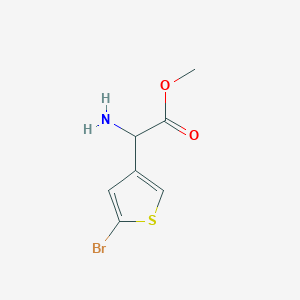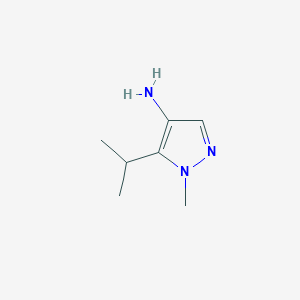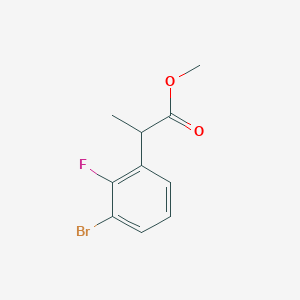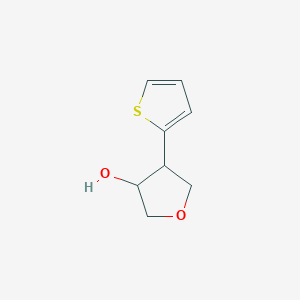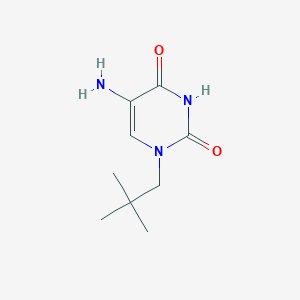![molecular formula C8H13Br B13316142 1-Bromospiro[2.5]octane](/img/structure/B13316142.png)
1-Bromospiro[2.5]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromospiro[25]octane is an organic compound with the molecular formula C₈H₁₃Br It features a unique spirocyclic structure, where a bromine atom is attached to a spiro[25]octane framework
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromospiro[2.5]octane can be synthesized through several methods. One common approach involves the bromination of spiro[2.5]octane using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically occurs in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and reactant concentration, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Bromospiro[2.5]octane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups, leading to the formation of corresponding spirocyclic derivatives.
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form spiro[2.5]octene.
Oxidation and Reduction: The compound can be oxidized to form spiro[2.5]octanone or reduced to form spiro[2.5]octane.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Nucleophilic Substitution: Spirocyclic alcohols, ethers, or amines.
Elimination: Spiro[2.5]octene.
Oxidation: Spiro[2.5]octanone.
Reduction: Spiro[2.5]octane.
Scientific Research Applications
1-Bromospiro[2.5]octane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex spirocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and as a precursor for bioactive molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of spirocyclic pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Bromospiro[2.5]octane involves its reactivity as an electrophile due to the presence of the bromine atom. This electrophilic nature allows it to participate in various substitution and elimination reactions. The spirocyclic structure also imparts unique steric and electronic properties, influencing its reactivity and interactions with other molecules.
Comparison with Similar Compounds
1-Bromooctane: A linear alkyl bromide with similar reactivity but lacking the spirocyclic structure.
1-Bromo-2,2-dimethylpropane: Another alkyl bromide with a branched structure.
Spiro[2.5]octane: The parent hydrocarbon without the bromine atom.
Uniqueness: 1-Bromospiro[2.5]octane is unique due to its spirocyclic structure, which imparts distinct steric and electronic properties. This makes it a valuable compound for the synthesis of spirocyclic derivatives and for studying the effects of spirocyclic frameworks in chemical reactions and biological systems.
Properties
Molecular Formula |
C8H13Br |
|---|---|
Molecular Weight |
189.09 g/mol |
IUPAC Name |
2-bromospiro[2.5]octane |
InChI |
InChI=1S/C8H13Br/c9-7-6-8(7)4-2-1-3-5-8/h7H,1-6H2 |
InChI Key |
NOWLLYLVAPANJG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CC2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



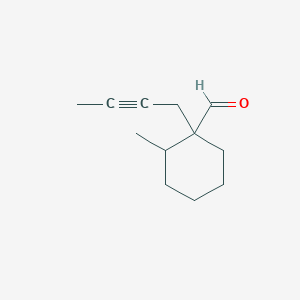

![7-Amino-6-methyl-4H,5H-[1,2,4]triazolo[1,5-A]pyrimidin-5-one](/img/structure/B13316090.png)

![6-[(But-3-yn-1-yl)amino]pyridine-2-carboxylic acid](/img/structure/B13316097.png)
